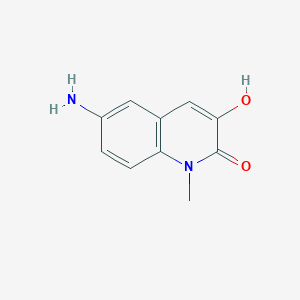
(2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid: is an organic compound that belongs to the class of thioacetic acids It is characterized by the presence of a hydroxy group, a methylphenyl group, and a thioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Thioacetic Acid Route:
Reactants: Acetic anhydride and hydrogen sulfide.
Reaction: (CH₃C(O))₂O + H₂S → CH₃C(O)SH + CH₃C(O)OH.
-
Phosphorus Pentasulfide Route:
Reactants: Glacial acetic acid and phosphorus pentasulfide.
Reaction: CH₃C(O)OH + P₂S₅ → CH₃C(O)SH + P₂OS₄.
Conditions: This method involves heating and subsequent distillation to obtain the desired product.
Industrial Production Methods: Industrial production of (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperature.
Products: Oxidation of the thioic acid moiety can lead to the formation of sulfonic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the thioic acid to corresponding thiols or alcohols.
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base or acid catalyst.
Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the introduction of thiol groups in molecules .
- Employed in the synthesis of complex organic compounds and natural products.
Biology and Medicine:
- Potential applications in drug development due to its unique chemical structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid involves its interaction with molecular targets through its functional groups. The hydroxy and thioic acid moieties can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
-
4-Methylphenylthioacetic Acid:
- Similar structure with a thioacetic acid moiety and a methylphenyl group .
- Used in similar applications in organic synthesis and industry.
-
Thioacetic Acid:
- Contains a thioic acid group but lacks the hydroxy and methylphenyl groups .
- Used as a precursor in the synthesis of thiols and other sulfur-containing compounds.
Uniqueness:
- The presence of both hydroxy and methylphenyl groups in (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid provides unique reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(4-methylphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10O2S/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
CGZWIGSCJMDTNA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(=O)S)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)


![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)

![(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)

![tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)

![4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11758739.png)
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
